molecular formula C6H11NS B1295990 2-Propyl-4,5-dihydrothiazole CAS No. 23185-09-3

2-Propyl-4,5-dihydrothiazole

Cat. No.: B1295990
CAS No.: 23185-09-3
M. Wt: 129.23 g/mol
InChI Key: FOHLKSYCRUXPJC-UHFFFAOYSA-N
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Description

2-Propyl-4,5-dihydrothiazole is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their aromatic properties and significant reactivity due to the presence of sulfur and nitrogen in the ring structure .

Biochemical Analysis

Biochemical Properties

2-Propyl-4,5-dihydrothiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs suggests that this compound may have potential antibacterial properties. Additionally, it has been observed to interact with other biomolecules, such as receptors and enzymes involved in metabolic pathways, indicating its broad spectrum of biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to the inhibition of enzyme function, thereby disrupting normal cellular processes. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to participate in the oxidative stress response pathway by modulating the activity of antioxidant enzymes . Additionally, this compound can influence the levels of key metabolites, thereby affecting the overall metabolic flux within the cell . These interactions underscore the role of this compound in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propyl-4,5-dihydrothiazole can be synthesized through a general procedure for the synthesis of thiazolines. One method involves the reaction of butyronitrile with appropriate reagents under controlled conditions. For instance, the synthesis can be carried out using 3.85 mL (44 mmol) of butyronitrile, yielding 3.62 g (28.01 mmol) of the compound, which corresponds to a 64% yield .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-4,5-dihydrothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydrothiazole derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

2-Propyl-4,5-dihydrothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Ethyl-4,5-dihydrothiazole
  • 2-Benzyl-4,5-dihydrothiazole
  • 2-Phenyl-4,5-dihydrothiazole

Comparison: 2-Propyl-4,5-dihydrothiazole is unique due to its specific propyl substitution, which can influence its reactivity and biological activity compared to other similar compounds. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

2-propyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHLKSYCRUXPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177758
Record name Thiazole, 4,5-dihydro-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23185-09-3
Record name Thiazole, 4,5-dihydro-2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4,5-dihydro-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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